![molecular formula C23H26N2O5 B5158382 2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)
2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide, also known as CEP-33779, is a small molecule inhibitor that targets the NF-κB pathway. This pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. CEP-33779 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and neurodegenerative disorders.
Mechanism of Action
2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide targets the NF-κB pathway, which is involved in various cellular processes, including inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress. Once activated, NF-κB translocates to the nucleus and regulates the expression of various genes involved in inflammation, immune response, and cell survival. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammatory bowel disease, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from damage by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that it targets the NF-κB pathway, which is involved in various cellular processes and diseases. One limitation is that it may have off-target effects on other pathways and proteins. Another limitation is that it may have limited bioavailability and stability in vivo.
Future Directions
2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has several potential future directions for research and development. One direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and stability in vivo. Another direction is to develop more selective and potent inhibitors of the NF-κB pathway. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and infectious diseases.
Synthesis Methods
The synthesis of 2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide involves several steps, including the reaction of 4-methylphenol with 2-bromoethanol to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-[2-(4-methylphenoxy)ethoxy]ethanol. The final product is obtained by reacting 2-[2-(4-methylphenoxy)ethoxy]ethanol with 3-ethoxy-4-(chloromethyl)benzaldehyde and 2-cyanoacetamide.
Scientific Research Applications
2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In inflammatory bowel disease, this compound has been shown to reduce inflammation and improve symptoms. In neurodegenerative disorders, this compound has been shown to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-28-22-15-18(14-19(16-24)23(25)26)6-9-21(22)30-13-11-27-10-12-29-20-7-4-17(2)5-8-20/h4-9,14-15H,3,10-13H2,1-2H3,(H2,25,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBLBBVNBIRZHM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCCOCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OCCOCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

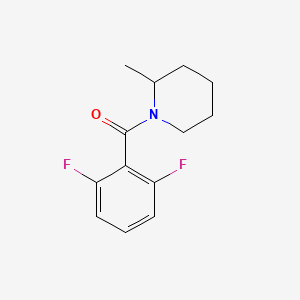
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
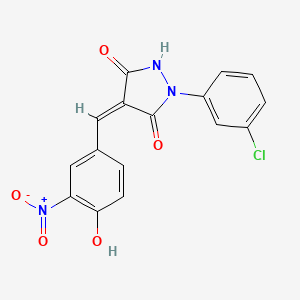

![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)
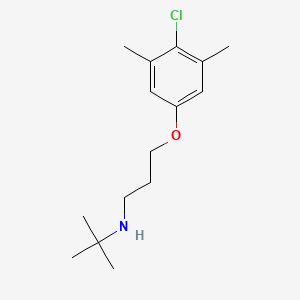
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)
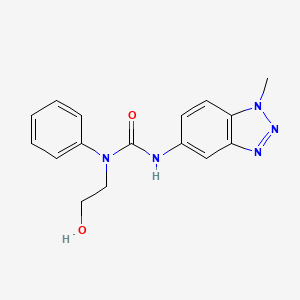
![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
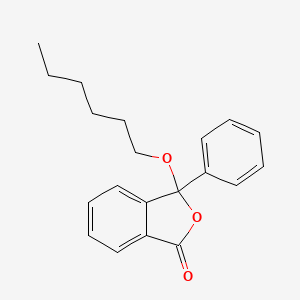
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)

![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)
![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)